molecular formula C10H12Cl2O2 B8031397 1,5-Dichloro-2,3-diethoxybenzene CAS No. 1881288-78-3

1,5-Dichloro-2,3-diethoxybenzene

Cat. No.: B8031397
CAS No.: 1881288-78-3
M. Wt: 235.10 g/mol
InChI Key: GSQWJFBQRRNYOU-UHFFFAOYSA-N
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Description

1,5-Dichloro-2,3-diethoxybenzene is an organic compound with the molecular formula C10H12Cl2O2 It is a derivative of benzene, where two chlorine atoms and two ethoxy groups are substituted at the 1,5 and 2,3 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Dichloro-2,3-diethoxybenzene can be synthesized through several methods, one of which involves the electrophilic aromatic substitution of benzene derivatives. A common synthetic route includes the reaction of 1,5-dichloro-2,3-dihydroxybenzene with ethyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like acetone or dimethylformamide (DMF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale electrophilic aromatic substitution reactions. The process would be optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

1,5-Dichloro-2,3-diethoxybenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove the chlorine atoms, forming 2,3-diethoxybenzene.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar aprotic solvents (e.g., DMF or DMSO) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products

    Nucleophilic Substitution: Products include 1,5-diamino-2,3-diethoxybenzene or 1,5-dithio-2,3-diethoxybenzene.

    Oxidation: Products include 1,5-dichloro-2,3-diformylbenzene or 1,5-dichloro-2,3-dicarboxybenzene.

    Reduction: The major product is 2,3-diethoxybenzene.

Scientific Research Applications

1,5-Dichloro-2,3-diethoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1,5-dichloro-2,3-diethoxybenzene depends on the specific chemical reactions it undergoes. In nucleophilic substitution reactions, the chlorine atoms act as leaving groups, allowing nucleophiles to attack the benzene ring. In oxidation reactions, the ethoxy groups are converted to more oxidized functional groups, altering the compound’s reactivity and properties.

Comparison with Similar Compounds

Similar Compounds

    1,5-Dichloro-2,3-dimethoxybenzene: Similar structure but with methoxy groups instead of ethoxy groups.

    1,5-Dichloro-2,3-dihydroxybenzene: Hydroxy groups instead of ethoxy groups.

    1,5-Dichloro-2,3-difluorobenzene: Fluorine atoms instead of ethoxy groups.

Uniqueness

1,5-Dichloro-2,3-diethoxybenzene is unique due to the presence of ethoxy groups, which can influence its solubility, reactivity, and potential applications. The ethoxy groups make it more hydrophobic compared to its hydroxy or methoxy counterparts, which can be advantageous in certain chemical syntheses and industrial applications.

Properties

IUPAC Name

1,5-dichloro-2,3-diethoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Cl2O2/c1-3-13-9-6-7(11)5-8(12)10(9)14-4-2/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSQWJFBQRRNYOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)Cl)Cl)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1881288-78-3
Record name 1,5-Dichloro-2,3-diethoxybenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1881288783
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,5-DICHLORO-2,3-DIETHOXYBENZENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85753VB4EG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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